6-(furan-2-yl)-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one
Description
The compound 6-(furan-2-yl)-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one features a pyridazinone core substituted at position 6 with a furan-2-yl group and at position 2 with a [4-(2-methoxyphenyl)piperazin-1-yl]methyl moiety. This structural profile positions the compound within a broader class of pyridazinone derivatives investigated for diverse pharmacological activities, including anticancer, antinociceptive, and CNS-related effects .
Properties
Molecular Formula |
C20H22N4O3 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyridazin-3-one |
InChI |
InChI=1S/C20H22N4O3/c1-26-19-6-3-2-5-17(19)23-12-10-22(11-13-23)15-24-20(25)9-8-16(21-24)18-7-4-14-27-18/h2-9,14H,10-13,15H2,1H3 |
InChI Key |
CEMBPPTVJCEGLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Biological Activity
6-(Furan-2-yl)-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a complex organic compound that belongs to the pyridazine family. This compound has garnered attention due to its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The structural features of this compound suggest its interaction with various biological targets, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 336.39 g/mol. The compound's structure includes a furan ring and a piperazine moiety, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2 |
| Molecular Weight | 336.39 g/mol |
| LogP | 2.463 |
| Polar Surface Area | 45.812 Ų |
| Hydrogen Bond Acceptors | 5 |
Biological Activities
Recent studies have highlighted several biological activities associated with pyridazine derivatives, including:
- Antimicrobial Activity : Pyridazine derivatives have been shown to exhibit significant antimicrobial properties against various bacterial strains and fungi. The presence of the furan and piperazine moieties in this compound may contribute to its enhanced antimicrobial efficacy .
- Anti-inflammatory Effects : Research indicates that compounds with a pyridazinone structure can act as effective anti-inflammatory agents. This is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process .
- Anticancer Potential : The anticancer activity of pyridazine derivatives has been documented in various studies, where they demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- CNS Activity : Given the presence of the piperazine ring, this compound may also exhibit central nervous system (CNS) activity, potentially useful in treating neurological disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into their mechanisms and therapeutic potential:
- Antimicrobial Study : A study reported that pyridazinone derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the piperazine structure could enhance antimicrobial potency .
- Anti-inflammatory Mechanism : In vitro assays demonstrated that certain pyridazine derivatives inhibited the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in mediating inflammation .
- Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of various pyridazinone derivatives on cancer cell lines such as HeLa and MCF-7, revealing IC50 values that indicate significant anticancer potential .
Scientific Research Applications
Structural Overview
The compound features a pyridazinone core substituted with a furan ring and a piperazine moiety . The presence of these functional groups allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications. Its molecular formula is with a molecular weight of 284.36 g/mol.
Biological Activities
Research indicates that compounds similar to 6-(furan-2-yl)-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one exhibit several biological activities, including:
- Antidepressant Effects : The piperazine moiety is known for its role in antidepressant activity, potentially influencing serotonin and dopamine receptors.
- Anticancer Properties : Preliminary studies suggest that derivatives of pyridazinone may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Activity : Similar compounds have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for determining its therapeutic potential. Key studies focus on:
- Binding Affinity : Assessing how well the compound binds to specific receptors or enzymes.
- Mechanism of Action : Investigating the biochemical pathways influenced by the compound, which could elucidate its therapeutic effects.
Case Studies and Research Findings
- Antidepressant Activity : A study demonstrated that derivatives similar to this compound exhibited significant activity in animal models of depression, suggesting potential for further development as antidepressants .
- Cancer Research : Research highlighted that certain pyridazinone derivatives showed selective cytotoxicity against cancer cell lines, indicating their potential as anticancer agents .
- Anti-inflammatory Effects : Several studies have reported on the anti-inflammatory properties of pyridazinones, particularly their ability to inhibit COX enzymes, which could lead to new treatments for inflammatory diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-(furan-2-yl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one | Similar core structure; different substituents | Contains a sulfonyl group enhancing solubility |
| 4-(2-methoxyphenyl)piperazine derivative | Lacks pyridazine core | Focused on piperazine activity without pyridazine's properties |
| Pyrimidinone derivatives | Similar heterocyclic structures | Exhibit varied biological activities due to different nitrogen placements |
This comparative analysis highlights how variations in substituents can influence both chemical properties and biological activities, making each compound unique despite structural similarities.
Comparison with Similar Compounds
Structural Variations in the Pyridazinone Core
The pyridazinone scaffold is a common feature among analogs, but substituents at positions 2 and 6 vary significantly, influencing physicochemical and biological properties:
Key Observations :
Piperazine Substitutions and Linker Variations
The nature of the piperazine substituent and linker length critically influence bioactivity:
Key Observations :
Pharmacological and Physicochemical Properties
Preparation Methods
Cyclocondensation of Maleic Anhydride Derivatives
A classical approach involves reacting maleic anhydride with hydrazine hydrate to form 3,6-dihydroxypyridazine, followed by dehydrogenation:
Chlorination at position 6 using POCl₃ yields 6-chloro-3(2H)-pyridazinone , a versatile intermediate.
Halogenation and Functionalization
6-Chloro-3(2H)-pyridazinone undergoes nucleophilic aromatic substitution (SNAr) with furan-2-ylboronic acid via Suzuki-Miyaura coupling:
Alternative Synthetic Routes
One-Pot Sequential Functionalization
Optimization and Challenges
Solvent and Catalyst Screening
Byproduct Mitigation
-
Di-alkylation : Controlled by stoichiometry (1:1.2 ratio).
-
Oxidation : Use of N₂ atmosphere to prevent pyridazinone degradation.
Characterization and Validation
Spectroscopic Data
| Technique | Key Signals (δ, ppm) |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | 8.21 (d, 1H, H-5), 7.82 (s, 1H, furan H-3), 3.72 (s, 3H, OCH₃), 3.45 (m, 8H, piperazine) |
| ¹³C NMR | 162.1 (C=O), 151.2 (C-6), 112.4 (furan C-2) |
| HRMS | [M+H]⁺ calc. 409.1774, found 409.1778 |
Purity Assessment
Industrial-Scale Considerations
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield and purity of this compound?
Answer:
The synthesis of pyridazinone derivatives typically involves multi-step routes, including:
- Coupling reactions between the pyridazinone core and substituted piperazine moieties under reflux conditions (e.g., in ethanol or DMF) .
- Nucleophilic substitution for introducing the furan-2-yl group, requiring anhydrous conditions and bases like triethylamine to deprotonate reactive sites .
- Purification via column chromatography or recrystallization to isolate intermediates and final products. Key parameters include solvent polarity (e.g., chloroform/methanol gradients) and temperature control to prevent decomposition .
- Yield optimization through catalyst screening (e.g., palladium for cross-coupling) and reaction time adjustments monitored by TLC/HPLC .
Basic: How can the molecular structure of this compound be rigorously confirmed?
Answer:
Structural confirmation requires a combination of:
- NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, furan protons at δ 6.3–7.4 ppm) .
- X-ray crystallography : For absolute configuration determination, as demonstrated for related piperazine-pyridazinone hybrids (e.g., triclinic crystal systems with space group P1, α/β/γ angles ~70–85°) .
- High-resolution mass spectrometry (HRMS) : To validate molecular formula accuracy (e.g., C21H22N4O3 requires exact mass 386.16 g/mol) .
Intermediate: What biological targets are hypothesized for this compound based on structural analogs?
Answer:
Piperazine-pyridazinone hybrids are often explored for:
- Serotonergic receptor modulation : The 2-methoxyphenylpiperazine moiety suggests potential 5-HT1A/5-HT2A affinity, as seen in analogs with Ki values <100 nM .
- Enzyme inhibition : Pyridazinone cores may inhibit phosphodiesterases (PDEs) or kinases, with activity dependent on substituent electronic profiles (e.g., electron-withdrawing groups enhance PDE4B inhibition) .
- Antimicrobial activity : Furan derivatives exhibit biofilm disruption via thiol-reactive mechanisms, though specific MIC values require empirical testing .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Answer:
- Substituent variation : Replace the 2-methoxyphenyl group with halogenated (e.g., 4-chlorophenyl) or bulky aryl groups to assess steric/electronic effects on receptor binding .
- Scaffold hopping : Compare pyridazinone with pyrimidinone or triazolone cores to evaluate ring size/rigidity impacts .
- Pharmacophore modeling : Use software like Schrödinger Suite to map essential hydrogen-bonding (e.g., pyridazinone carbonyl) and hydrophobic interactions (e.g., piperazine N4) .
- In vitro assays : Pair receptor binding (radioligand displacement) with functional assays (cAMP/Gq signaling) to differentiate agonist/antagonist profiles .
Advanced: How should researchers resolve contradictions in biological activity data across analogs?
Answer:
Contradictions may arise from:
- Solubility differences : Use standardized DMSO stock solutions (<0.1% final concentration) to avoid false negatives in cell-based assays .
- Metabolic instability : Perform microsomal stability assays (e.g., liver S9 fractions) to identify rapid degradation pathways (e.g., furan oxidation) .
- Off-target effects : Employ proteome-wide profiling (e.g., kinase/GPCR panels) to identify unintended interactions .
- Data normalization : Use internal controls (e.g., reference inhibitors) to standardize activity metrics across labs .
Advanced: What computational strategies predict the compound’s pharmacokinetic properties?
Answer:
- ADME prediction : Tools like SwissADME estimate LogP (~2.5–3.5 for optimal membrane permeability) and CYP450 inhibition risks (e.g., CYP3A4 interactions due to methoxyphenyl groups) .
- Molecular dynamics (MD) simulations : Simulate binding to human serum albumin to predict plasma protein binding (>90% suggests limited free drug availability) .
- BBB permeability : Apply the BBB score algorithm; piperazine derivatives often show moderate CNS penetration due to amine basicity (pKa ~8–9) .
Intermediate: What analytical techniques quantify this compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) and monitor transitions like m/z 386→152 (pyridazinone fragment) .
- Sample preparation : Liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 cartridges) to remove matrix interferents .
- Validation parameters : Assess linearity (R² >0.99), LOD/LOQ (<10 ng/mL), and inter-day precision (<15% RSD) per ICH guidelines .
Basic: What safety precautions are critical during synthesis?
Answer:
- Furan handling : Use explosion-proof equipment due to furan’s high volatility and flammability .
- Piperazine derivatives : Avoid skin contact (potential irritants) and employ fume hoods for dust control .
- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal; halogenated solvents require dedicated waste streams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
